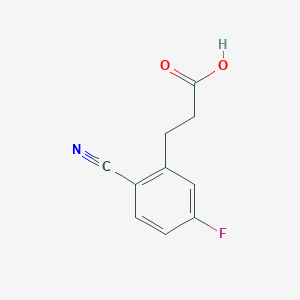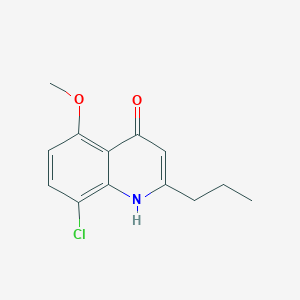
8-Chloro-5-methoxy-2-propylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-5-methoxy-2-propylquinolin-4-ol is a chemical compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 8-Chloro-5-methoxy-2-propylquinolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 8-chloroquinoline with 5-methoxy-2-propylphenol under specific reaction conditions. The reaction typically requires the use of a catalyst and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
8-Chloro-5-methoxy-2-propylquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinolin-4-one derivatives, while substitution reactions can introduce different functional groups onto the quinoline ring .
Wissenschaftliche Forschungsanwendungen
8-Chloro-5-methoxy-2-propylquinolin-4-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Additionally, the compound is used in the pharmaceutical industry for drug development and formulation .
Wirkmechanismus
The mechanism of action of 8-Chloro-5-methoxy-2-propylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-5-methoxy-2-propylquinolin-4-ol can be compared with other similar compounds, such as 4-Chloro-8-methoxy-2-methylquinoline and 8-Amino-5-methoxyquinoline. These compounds share structural similarities but differ in their functional groups and biological activities. For instance, 4-Chloro-8-methoxy-2-methylquinoline has a methyl group instead of a propyl group, which may affect its chemical reactivity and biological properties. Similarly, 8-Amino-5-methoxyquinoline has an amino group, which can influence its interaction with biological targets .
Eigenschaften
CAS-Nummer |
1189105-70-1 |
|---|---|
Molekularformel |
C13H14ClNO2 |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
8-chloro-5-methoxy-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO2/c1-3-4-8-7-10(16)12-11(17-2)6-5-9(14)13(12)15-8/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
FUZYWIISAJQQDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)C2=C(C=CC(=C2N1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)
![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)



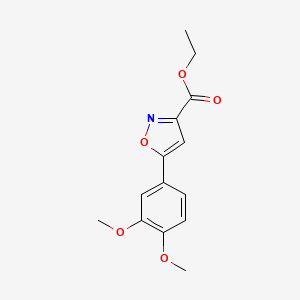
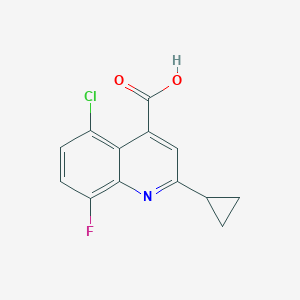
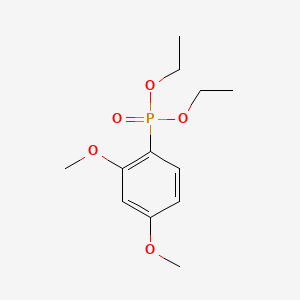
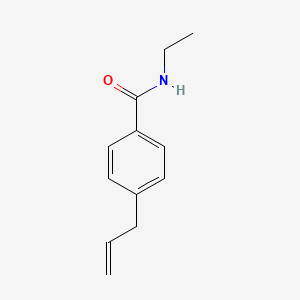
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)

